5-BRomo-2-methoxy-4-(pyrrolidin-1-yl)pyrimidine
Description
5-Bromo-2-methoxy-4-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom, a methoxy group, and a pyrrolidinyl group
Properties
IUPAC Name |
5-bromo-2-methoxy-4-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-14-9-11-6-7(10)8(12-9)13-4-2-3-5-13/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZHBIZBXUDWNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N2CCCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-4-(pyrrolidin-1-yl)pyrimidine typically involves the nucleophilic substitution of a bromopyrimidine derivative.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, possibly utilizing continuous flow reactors for better control over reaction conditions.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction:
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Methylation: Methyl iodide (CH3I) is often used for introducing methoxy groups.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2-methoxy-4-(pyrrolidin-1-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure suggests it could interact with biological targets, although specific studies are limited.
Industry: In industry, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The exact mechanism of action for 5-Bromo-2-methoxy-4-(pyrrolidin-1-yl)pyrimidine is not well-documented. its structure suggests it could interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions could influence biological pathways, although specific targets and pathways remain to be elucidated.
Comparison with Similar Compounds
5-Bromo-2-(pyrrolidin-1-yl)pyrimidine: Lacks the methoxy group, which may affect its reactivity and applications.
5-Bromo-2-(piperidin-1-yl)pyrimidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring, which could influence its steric and electronic properties.
Uniqueness: 5-Bromo-2-methoxy-4-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of both a methoxy group and a pyrrolidinyl group on the pyrimidine ring
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